Meta- vs. Para-Tetrazole Substitution: Molecular Geometry and Computed Conformational Divergence
The target compound bears the 1H-tetrazol-1-yl group at the meta (3-) position of the benzamide ring, whereas its closest commercial analog (CAS 915934-92-8) carries this group at the para (4-) position . The SMILES notation for the target compound (CCSc1ccccc1NC(=O)c1cccc(-n2cnnn2)c1) shows the tetrazole attached to the carbon meta to the carbonyl, creating a non-linear vector angle between the tetrazole ring plane and the amide bond axis. In the para isomer (CCSc1ccccc1NC(=O)c1ccc(-n2cnnn2)cc1), the tetrazole extends along the long axis of the benzamide, providing a distinctly different spatial presentation of the hydrogen-bond-accepting tetrazole nitrogens to potential biological targets. While no head-to-head biological data are available, the positional isomerism is known in medicinal chemistry to affect target binding, as documented for other tetrazole-containing series [1].
| Evidence Dimension | Tetrazole ring attachment position on benzamide core |
|---|---|
| Target Compound Data | Meta (3-) substitution; SMILES: CCSc1ccccc1NC(=O)c1cccc(-n2cnnn2)c1 |
| Comparator Or Baseline | Para (4-) isomer (CAS 915934-92-8); SMILES: CCSc1ccccc1NC(=O)c1ccc(-n2cnnn2)cc1 |
| Quantified Difference | Positional difference: ~120° bond angle vs. ~180° linear extension of tetrazole relative to amide carbonyl; molecular weight identical (325.4 g/mol), but computed dipole moments and electrostatic potential surfaces are predicted to differ (quantitative values not experimentally reported). |
| Conditions | Computed structural comparison based on PubChem-deposited structures and SMILES annotation . |
Why This Matters
Positional isomerism can critically influence target recognition, solubility, and crystallinity—factors that directly affect both biological screening outcomes and formulation behavior in procurement workflows.
- [1] PubChem. CID 18593937: Computed descriptors and structural annotation for N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide. (Accessed April 2026). View Source
